molecular formula C13H15NO2 B042585 Benzyl 5,6-dihydropyridine-1(2H)-carboxylate CAS No. 66207-23-6

Benzyl 5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B042585
CAS RN: 66207-23-6
M. Wt: 217.26 g/mol
InChI Key: YWKYQRWNOXUYJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 5,6-dihydropyridine-1(2H)-carboxylate is a chemical compound with the molecular formula C13H15NO2 . It has a molecular weight of 217.27 .


Synthesis Analysis

The synthesis of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate involves the reaction of 1,2,3,6-tetrahydropiperidine with benzyl chloroformate in the presence of sodium bicarbonate in water . The reaction is carried out at a temperature of 20℃ for 4 hours .


Molecular Structure Analysis

The InChI code for Benzyl 5,6-dihydropyridine-1(2H)-carboxylate is 1S/C13H15NO2/c15-13(14-9-5-2-6-10-14)16-11-12-7-3-1-4-8-12/h1-5,7-8H,6,9-11H2 . This code provides a standard way to encode the molecule’s structure .


Physical And Chemical Properties Analysis

Benzyl 5,6-dihydropyridine-1(2H)-carboxylate is a liquid at room temperature . The compound is soluble in water .

Scientific Research Applications

Pharmaceutical Drug Synthesis

The dihydropyridine (DHP) scaffold is a cornerstone in pharmaceutical research due to its biological properties. It has been used to create a variety of drug molecules, including calcium channel blockers which are pivotal in treating cardiovascular diseases . The compound’s ability to act as an intermediate in synthesizing enantiopure DHPs is particularly valuable for developing drugs with targeted chiral properties.

Anticancer Activity

Benzyl 5,6-dihydropyridine-1(2H)-carboxylate derivatives have shown promise in anticancer research. They have been tested for their efficacy in inhibiting urease and combating cancer cell growth, with structure-activity relationship studies providing insights into their potential as therapeutic agents .

Natural Product Synthesis

The DHP moiety is also significant in the synthesis of natural products, including alkaloids with medicinal merit. The flexibility of the DHP ring allows for the creation of complex natural product-like structures, which can lead to the discovery of new therapeutic compounds .

Anti-inflammatory Agents

Tetrahydropyridines, including the n-cbz variant, have been investigated for their anti-inflammatory properties. Research has focused on introducing various substituents onto the THP ring system to study their effects on pharmacological properties, particularly as anti-inflammatory agents .

Neuroprotective Agents

Compounds related to n-cbz-1,2,3,6-tetrahydropyridine have been used in models of neurodegenerative diseases like Parkinson’s disease. They serve as tools to understand the disease mechanism and as potential leads for developing neuroprotective drugs .

Amide Bond Formation

The compound has been utilized in the one-pot synthesis of amides from protected amines under mild conditions. This is crucial since amide bonds are fundamental in peptides and many biologically active compounds. The method offers a promising approach for facile amidation, which is a key step in the synthesis of various pharmaceuticals .

Safety And Hazards

The compound is classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

benzyl 3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-13(14-9-5-2-6-10-14)16-11-12-7-3-1-4-8-12/h1-5,7-8H,6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKYQRWNOXUYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466527
Record name Benzyl 5,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 5,6-dihydropyridine-1(2H)-carboxylate

CAS RN

66207-23-6
Record name Benzyl 5,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of the acyl azide in toluene (150 ml) was added dropwise to a toluene solution (150 ml) of t-butanol (30 ml) and pyridinium tosylate (9 mg) at 100° C. After completion of the addition, the reaction mixture was maintained at 100° C. for 12 hours. The reaction mixture was concentrated in vacuo, and the residue was chromatographed on silica gel (eluant: 20% ethyl acetate/hexane), providing the title compound as a viscous yellow oil, (2.4 g, 6.9 mmol, 7.5% yield from benzyl 1,2,5,6-tetrahydropyridine-1-carboxylate).
[Compound]
Name
acyl azide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
9 mg
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1,2,3,6-tetrahydropyridine (5.0 g, 60.15 mmol) and triethylamine (16.77 mL, 2 equiv) in CH2Cl2 (50 mL) was cooled to 0° C. (ice-water bath) followed by slow addition of benzyl chloroformate (9.7 mL, 1.1 equiv). After 30 min, the reaction mixture was allowed to warm slowly to rt and stirred for 4 h. The mixture was diluted with ether (300 mL), washed with 5% aq HCl (2×50 mL), satd aq NaHCO3 (40 mL) and brine (40 mL), and dried over Na2SO4. After concentration, benzyl 5,6-dihydropyridine-1(2H)-carboxylate (9.93 g, 78% yield) was left.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
16.77 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

83.1 g (1 mol) of 1,2,5,6-tetrahydropyridine are dissolved in 300 ml of benzene. 83 g of sodium bicarbonate are introduced into this solution and the mixture is cooled to 0° under a nitrogen atmosphere and, at this temperature, treated dropwise in the course of one hour with 332 ml of a 50% strength solution of benzyl chloroformate in toluene (1 mol). The reaction mixture is stirred at 0° for a further 21/2 hours and then poured into 1.5 liters of ice-water. The benzene phase is separated off and the aqueous phase is extracted by shaking 3 times with 250 ml of methylene chloride; subsequently the combined organic phases are washed with 1 N hydrochloric acid and then with a saturated solution of sodium chloride, dried over sodium sulphate and evaporated under a water pump vacuum. The oily residue is distilled under a high vacuum and gives 1-carbobenzyloxy-1,2,5,6-tetrahydropyridine with a boiling point of 102°-113°/0.01 mm Hg.
Quantity
83.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1.5 L
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 3
Benzyl 5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 4
Reactant of Route 4
Benzyl 5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 5
Benzyl 5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 6
Benzyl 5,6-dihydropyridine-1(2H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.